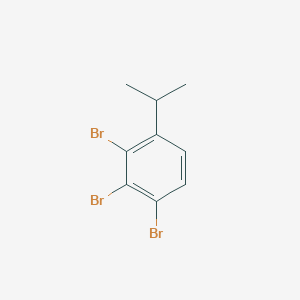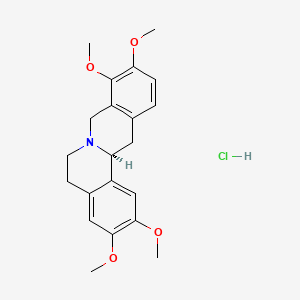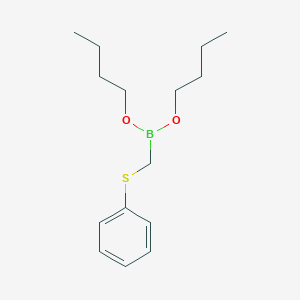
Dibutyl ((phenylthio)methyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl ((phenylthio)methyl)boronate is a boron-containing organic compound that features a phenylthio group attached to a methyl group, which is further bonded to a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl ((phenylthio)methyl)boronate can be synthesized through various methods. One common approach involves the reaction of phenylthio-substituted methyl boronates with dibutyl borate under controlled conditions. The reaction typically requires the use of a base such as lithium diisopropylamide (LDA) to deprotonate the phenylthio-methyl group, followed by the addition of dibutyl borate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl ((phenylthio)methyl)boronate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Aryl-substituted boronates.
Scientific Research Applications
Dibutyl ((phenylthio)methyl)boronate has several applications in scientific research:
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of dibutyl ((phenylthio)methyl)boronate involves its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The phenylthio group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the phenylthio group.
Dibutyl borate: Similar boronate ester but without the phenylthio-methyl group.
Phenylthio-substituted methyl boronates: Similar structure but with different alkyl groups.
Uniqueness
Dibutyl ((phenylthio)methyl)boronate is unique due to the presence of both the phenylthio group and the boronate ester, which confer distinct reactivity and versatility in various chemical reactions. This combination allows for selective modifications and applications in diverse fields.
Properties
CAS No. |
70558-00-8 |
|---|---|
Molecular Formula |
C15H25BO2S |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
dibutoxy(phenylsulfanylmethyl)borane |
InChI |
InChI=1S/C15H25BO2S/c1-3-5-12-17-16(18-13-6-4-2)14-19-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
JIOPSMXZVXIUKV-UHFFFAOYSA-N |
Canonical SMILES |
B(CSC1=CC=CC=C1)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


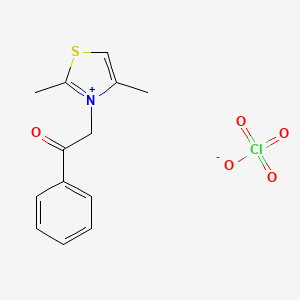

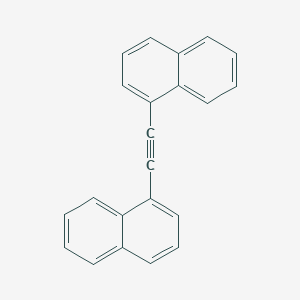
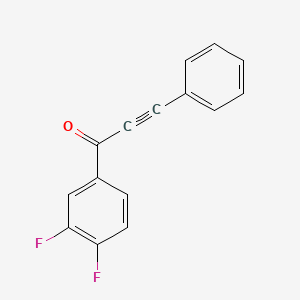

![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
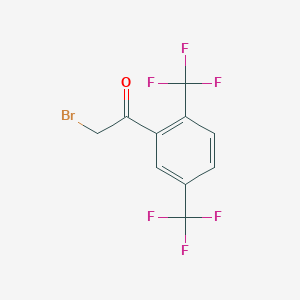
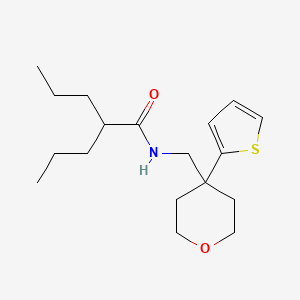
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
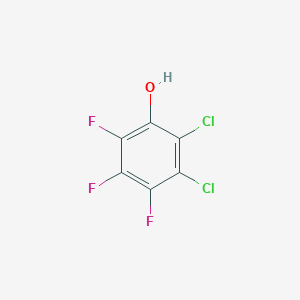

![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
